1-formylpiperidine-4-carboxylic Acid
Overview
Description
1-formylpiperidine-4-carboxylic Acid is a chemical compound with the empirical formula C7H11NO3 . It is a synthetic fragment that plays a significant role in the pharmaceutical industry .
Synthesis Analysis
Piperidines are among the most important synthetic fragments for designing drugs . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . The synthesis of (3S, 4R)-3-hydroxypiperidine-4-carboxylic acid includes the key one-pot azide reductive cyclization of aldehyde .Molecular Structure Analysis
The molecular structure of 1-formylpiperidine-4-carboxylic Acid consists of a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . The molecular weight is 157.17 g/mol .Chemical Reactions Analysis
Piperidines are involved in intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Physical And Chemical Properties Analysis
The physical and chemical properties of 1-formylpiperidine-4-carboxylic Acid include a molecular weight of 157.17 g/mol, a topological polar surface area of 57.6 Ų, and a rotatable bond count of 1 .Scientific Research Applications
Spin-Labeled Amino Acid in Material Science and Biochemistry
The 2,2,6,6-tetramethylpiperidine-1-oxyl-4-amino-4-carboxylic acid, a relative of 1-formylpiperidine-4-carboxylic acid, has demonstrated effectiveness as a β-turn and 310/α-helix inducer in peptides. It serves as a rigid electron spin resonance probe and fluorescence quencher, finding significant utility in material science and biochemistry (Toniolo et al., 1998).
Role in Hydrogen Energy Storage
Formic acid, a simple carboxylic acid closely related to 1-formylpiperidine-4-carboxylic acid, is gaining attention as a potential chemical hydrogen storage material. Its use in direct formic acid fuel cells (DFAFCs) and reversible hydrogen storage systems highlights its potential in energy-related applications, including portable devices and vehicles (Singh et al., 2016).
Synthesis of CDK9 Inhibitors and Ibrutinib
The synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate, a derivative of 1-formylpiperidine-4-carboxylic acid, has implications in treating tumor viruses. This compound provides valuable references for synthesizing CDK9 inhibitors and Ibrutinib, highlighting its importance in pharmaceutical research (Hu et al., 2019).
Peptide Synthesis
The use of 2,2,6,6-tetramethylpiperidine-1-oxyl-4-amino4-carboxylic acid (TOAC), closely related to 1-formylpiperidine-4-carboxylic acid, in solid-phase peptide synthesis demonstrates its value in creating specific peptide sequences for biochemical applications (Martin et al., 2001).
Computational Chemistry Studies
Research involving computational calculations of Tert-butyl 4-formylpiperidine-1-carboxylate, a formylpiperidine derivative, provides insights into the effects of green solvents on its electronic properties and reactivity. This has implications for understanding the molecular reactivity of such compounds in various environments (Vimala et al., 2021).
Catalytic Oxidation
The catalytic oxidation of lignite to carboxylic acids using molecular oxygen in an aqueous FeCl3 solution presents a promising method for the production of carboxylic acids, including derivatives of 1-formylpiperidine-4-carboxylic acid. This process is environmentally benign and efficient, offering a new avenue for chemical synthesis (Yang et al., 2017).
Safety And Hazards
Future Directions
Piperidines play a significant role in the pharmaceutical industry, and their derivatives are present in more than twenty classes of pharmaceuticals . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . This suggests that there is potential for future research and development in this area.
properties
IUPAC Name |
1-formylpiperidine-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO3/c9-5-8-3-1-6(2-4-8)7(10)11/h5-6H,1-4H2,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZNTWTMLHCGAJU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)O)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00374697 | |
Record name | 1-formylpiperidine-4-carboxylic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00374697 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-formylpiperidine-4-carboxylic Acid | |
CAS RN |
84163-42-8 | |
Record name | 1-Formylisonipecotic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=84163-42-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-formylpiperidine-4-carboxylic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00374697 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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